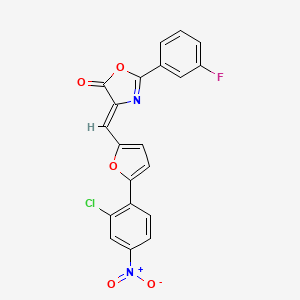
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “propan-2-yl” group (also known as an isopropyl group) and the “carboxylic acid” group are substituents on the triazole ring .
Molecular Structure Analysis
Triazoles have a planar ring structure with alternating single and double bonds, which gives them aromatic character . The isopropyl and carboxylic acid groups would likely project out from this plane .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in medicinal chemistry . The presence of the carboxylic acid group could allow for reactions involving deprotonation or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For instance, the presence of the carboxylic acid group suggests that it would be able to form hydrogen bonds .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of propargyl alcohol with azide ion to form 5-(prop-2-yn-1-yl)-1H-1,2,3-triazole, which is then hydrolyzed to form 5-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxylic acid. The propargyl alcohol is obtained from propene, which is reacted with formaldehyde to form 2-hydroxypropanal, which is then dehydrated to form propargyl alcohol. The azide ion is obtained from sodium azide, which is reacted with sulfuric acid to form hydrazoic acid, which is then reacted with sodium hydroxide to form azide ion.", "Starting Materials": [ "Propene", "Formaldehyde", "Sodium azide", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Propene + Formaldehyde -> 2-Hydroxypropanal", "2-Hydroxypropanal -> Propargyl alcohol + Water", "Sodium azide + Sulfuric acid -> Hydrazoic acid + Sodium sulfate", "Hydrazoic acid + Sodium hydroxide -> Azide ion + Water", "Propargyl alcohol + Azide ion -> 5-(Prop-2-yn-1-yl)-1H-1,2,3-triazole", "5-(Prop-2-yn-1-yl)-1H-1,2,3-triazole + Water + Sodium hydroxide -> 5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid" ] } | |
Número CAS |
862112-06-9 |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



